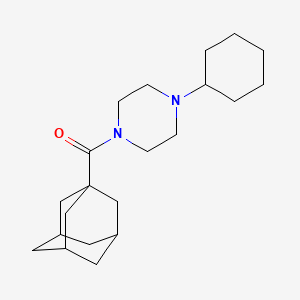![molecular formula C14H15NO3S2 B4431305 ethyl 5-methyl-2-[(2-thienylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4431305.png)
ethyl 5-methyl-2-[(2-thienylacetyl)amino]-3-thiophenecarboxylate
Vue d'ensemble
Description
Ethyl 5-methyl-2-[(2-thienylacetyl)amino]-3-thiophenecarboxylate is a chemical compound with potential applications in scientific research. It is a synthetic organic molecule that belongs to the class of thiophene derivatives.
Mécanisme D'action
The mechanism of action of ethyl 5-methyl-2-[(2-thienylacetyl)amino]-3-thiophenecarboxylate is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are lipid molecules that play a role in inflammation, pain, and fever. By inhibiting the activity of COX-2, this compound may reduce inflammation, pain, and fever.
Biochemical and Physiological Effects
This compound has been reported to have biochemical and physiological effects. It has been reported to reduce the levels of inflammatory cytokines in the blood, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been reported to reduce the levels of prostaglandins in the blood. In addition, it has been reported to reduce the activity of nuclear factor-κB (NF-κB), a transcription factor that is involved in the regulation of inflammation and immune response.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 5-methyl-2-[(2-thienylacetyl)amino]-3-thiophenecarboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using a multi-step process. It has been reported to have anti-inflammatory, analgesic, and antipyretic properties, which make it a potential candidate for the development of new drugs. However, there are also limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its biochemical and physiological effects.
Orientations Futures
There are several future directions for the research on ethyl 5-methyl-2-[(2-thienylacetyl)amino]-3-thiophenecarboxylate. One direction is to investigate its potential anticancer activity in more detail. Another direction is to study its mechanism of action in more detail, including its effects on the immune system and the regulation of inflammation. In addition, more research is needed to evaluate its safety and toxicity in animal models. Finally, the development of new drugs based on this compound should be explored.
Applications De Recherche Scientifique
Ethyl 5-methyl-2-[(2-thienylacetyl)amino]-3-thiophenecarboxylate has potential applications in scientific research. It has been reported to have anti-inflammatory, analgesic, and antipyretic properties. It has also been reported to have potential anticancer activity. In a research article published in the journal Bioorganic & Medicinal Chemistry Letters, this compound was reported to inhibit the growth of human lung cancer cells.
Propriétés
IUPAC Name |
ethyl 5-methyl-2-[(2-thiophen-2-ylacetyl)amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S2/c1-3-18-14(17)11-7-9(2)20-13(11)15-12(16)8-10-5-4-6-19-10/h4-7H,3,8H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPOZUNKJEXZQPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C)NC(=O)CC2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(3-{[(2-furylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-methyl-3-isoxazolecarboxamide](/img/structure/B4431251.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-ethyl-2-thiophenecarboxamide](/img/structure/B4431259.png)
![N-isopropyl-1-(methoxymethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]cyclobutanecarboxamide](/img/structure/B4431260.png)






![1-(cyclopentylcarbonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B4431301.png)
